molecular formula C18H15FN4O2 B2876934 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 921576-37-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2876934
CAS No.: 921576-37-6
M. Wt: 338.342
InChI Key: GHYGRISEHHCSOZ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 921576-37-6) is a synthetic organic compound of significant interest in chemical biology and oncology research. It belongs to a class of picolinamide derivatives characterized by a fluorophenyl group and a pyridazinone ring . Its primary research application is as a first-in-class, covalent inhibitor that targets the protein-protein interaction (PPI) between PRMT5, a key arginine methyltransferase, and its substrate adaptor proteins (SAPs) such as RIOK1 . This interaction occurs at the PRMT5 Binding Motif (PBM), a site distinct from the enzyme's catalytic pocket. The compound's mechanism of action involves the formation of a covalent bond with cysteine 278 (C278) on PRMT5, which directly inhibits the binding of SAPs and disrupts the methylation of specific PRMT5 substrates . This mechanism is particularly relevant for investigating synthetic lethality in cancers with MTAP (methylthioadenosine phosphorylase) deletions, a common genomic alteration in glioblastoma, pancreatic cancer, and mesothelioma . By selectively inhibiting PBM-dependent PRMT5 activities, this inhibitor serves as a valuable chemical probe to dissect the complex functions of PRMT5 and represents a novel strategy for therapeutic development beyond catalytic site inhibition. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)15-8-9-17(24)23(22-15)12-11-21-18(25)16-3-1-2-10-20-16/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGRISEHHCSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide typically involves a multi-step process:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate, followed by cyclization with an appropriate diketone under reflux conditions.

    Attachment of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be accomplished by reacting the pyridazinone intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Formation of the Picolinamide Moiety: The final step involves the coupling of the ethyl-linked pyridazinone intermediate with picolinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can be compared with other similar compounds, such as:

    N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide: Contains a methyl group instead of a fluorine atom, potentially altering its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H18FN5O
  • Molecular Weight : 353.38 g/mol
  • Chemical Structure : The compound features a pyridazine core, a fluorophenyl group, and a picolinamide moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, affecting processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, altering their activity and influencing cellular responses.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cell lines. The following table summarizes the cytotoxicity results:

Cell LineCC50 (µM)Remarks
HeLa< 50Significant cytotoxicity observed
A549< 80Moderate cytotoxicity
LLC-MK2< 20High cytotoxicity
MRC-5> 200Low cytotoxicity

These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell line tested, with particularly strong effects observed in HeLa and LLC-MK2 cells.

Antiviral Activity

In addition to its cytotoxic effects, this compound has been screened for antiviral activity. However, preliminary findings suggest that it lacks significant antiviral properties against common viruses such as:

  • Human herpesvirus 1 (HSV-1)
  • Human adenovirus 5 (AdV5)

This lack of antiviral activity indicates that while the compound may have potential in other therapeutic areas, it may not be suitable for antiviral applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same chemical family. For instance, fluorinated analogues of lepidilines demonstrated promising anticancer properties, with some compounds showing CC50 values below 20 µM in HeLa cells . These findings highlight the importance of structural modifications in enhancing biological activity.

Additionally, research into the pharmacokinetics and metabolic pathways of this compound is ongoing. Understanding how this compound behaves in vivo will be crucial for determining its therapeutic potential.

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